Lysine-Tyrosine-Lysine acetate salt, known by its chemical name Lys-Tyr-Lys acetate salt, is a cyclic peptide composed of the amino acids lysine and tyrosine, with an acetate group. It has the chemical formula C₁₁H₁₄N₄O₄ and the CAS number 35193-18-1. This compound is notable for its potential biological activities and applications in pharmaceuticals and biochemistry. The acetate salt form enhances its solubility and stability, making it suitable for various experimental and therapeutic uses.
The reactivity of this compound is influenced by the functional groups present in lysine (amine groups) and tyrosine (hydroxyl groups), allowing for a variety of modifications that can enhance its biological activity or solubility.
Lys-Tyr-Lys acetate salt exhibits several biological activities that make it of interest in pharmacology and biochemistry:
These activities are attributed to its structural composition and the interactions of its constituent amino acids with biological targets.
The synthesis of Lys-Tyr-Lys acetate salt can be achieved through various methods:
Each method has its advantages depending on the desired scale and purity of the final product.
Lys-Tyr-Lys acetate salt finds applications across various fields:
These applications highlight its versatility as a compound with both therapeutic potential and utility in research.
Interaction studies involving Lys-Tyr-Lys acetate salt focus on its binding affinities with various biological molecules. Key areas of investigation include:
Such studies are crucial for elucidating the pharmacodynamics of Lys-Tyr-Lys acetate salt.
Several compounds share structural similarities with Lys-Tyr-Lys acetate salt. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glatiramer Acetate | (Glu, Ala, Lys, Tyr)x·xCH₃COOH | Used in multiple sclerosis treatment; copolymer. |
| N-Acetyltyrosine | C₉H₉NO₃ | Acetylated form of tyrosine; enhances solubility. |
| Lysinyl-Tyrosyl-Glycine | C₁₂H₁₅N₃O₄ | Incorporates glycine; affects bioactivity. |
Lys-Tyr-Lys acetate salt is unique due to its specific sequence of lysine and tyrosine residues combined with an acetate group, which influences both solubility and biological activity differently than other similar compounds. Its dual lysine structure may enhance interactions with cellular receptors compared to peptides that contain only one lysine or different amino acids altogether.
The development of peptide-based therapeutics targeting specific biological pathways requires careful consideration of structural modifications that can enhance biological activity while maintaining metabolic stability. This section examines three critical aspects of peptide design: backbone rigidity through non-natural amino acid incorporation, pharmacophore preservation in integrin-targeting systems, and the spatial orientation effects of aromatic residues on receptor binding kinetics.
The incorporation of non-natural amino acids into peptide sequences represents a fundamental strategy for enhancing both conformational stability and resistance to proteolytic degradation. These modifications address the inherent limitations of natural peptides, which often suffer from rapid enzymatic degradation and conformational flexibility that can compromise biological activity.
Cyclization Strategies
Head-to-tail cyclization through amide bond formation represents one of the most effective methods for achieving backbone rigidity [1] [2]. This approach prevents exopeptidase degradation by eliminating free amino and carboxyl termini, while simultaneously restricting conformational flexibility. The cyclization process can enhance metabolic stability by 10-100 fold compared to linear analogues [1] [2]. However, the success of this approach depends critically on the peptide's ability to adopt the pre-cyclization conformation required for ring closure [3].
Side-chain-to-side-chain cyclization offers an alternative approach, particularly useful when head-to-tail cyclization is sterically unfavorable. This method commonly employs disulfide bond formation between cysteine residues or lactam bridge formation between lysine and aspartic acid residues [1] [4]. The resulting cyclic constraints can provide moderate to high enhancement in metabolic stability while preserving critical pharmacophore elements [1].
Non-Natural Amino Acid Incorporation
The integration of β-amino acids into peptide sequences introduces significant changes to backbone geometry while maintaining similar side-chain properties to their α-amino acid counterparts [5] [6]. Beta-amino acids differ from natural amino acids by the addition of a single methylene group in the backbone, creating altered phi and psi angles that are not recognized by natural proteases [5] [7]. Studies have demonstrated that β-peptides exhibit remarkable resistance to proteolytic degradation, with complete resistance observed against multiple enzyme systems [5] [8].
The incorporation of α,α-disubstituted amino acids provides another avenue for backbone rigidification [9] [10]. These residues restrict phi and psi angles through steric constraints, leading to more defined secondary structures and enhanced proteolytic resistance [9] [10]. The αIb residue (α-aminoisobutyric acid) has proven particularly effective, with single N-terminal incorporation showing dramatic enhancement in plasma stability [11].
N-Methylation and Alkylation
N-methylation represents a widely employed strategy for enhancing peptide stability while maintaining structural similarity to natural amino acids [2] [12]. The methyl group blocks hydrogen bonding sites typically recognized by proteases, while the resulting conformational constraints can improve binding affinity and selectivity [2] [12]. Multiple N-methylation can enhance enzymatic stability by up to 5-fold, with half-life improvements from 15.5 minutes to 74 minutes observed in somatostatin analogues [12].
Recent investigations have extended beyond N-methylation to examine the effects of various N-alkyl substituents [12]. The size and length of alkyl groups provide a modulatable handle for tuning proteolytic resistance, with different alkyl substituents showing distinct effects on stability and biological activity [12].
Positional Effects of Modifications
The position of non-natural amino acid incorporation within a peptide sequence critically influences both stability and biological activity [13]. Studies examining the proteolytic susceptibility of peptides containing various backbone modifications have revealed that the degree of protection varies significantly based on modification type and position [13]. Beta-amino acid incorporation at positions near, but not at, the primary cleavage site can provide substantial protection while maintaining biological activity [13].
The concept of tandem modifications has emerged as a strategy for achieving synergistic effects [13]. Multiple β-amino acid substitutions can show either positive or negative synergistic effects depending on their spacing and relative positions [13]. Optimal spacing appears to be 2-4 residues apart, with closer spacing potentially leading to excessive rigidity that impairs biological function [13].
Balancing Rigidity and Flexibility
The relationship between backbone rigidity and biological activity is complex and context-dependent [14] [15]. While increased rigidity generally enhances metabolic stability, excessive constraints can impair the conformational adaptability required for optimal receptor binding [14] [15]. Studies of electron transfer in peptides have shown that increased rigidity can impede dynamic processes required for biological function, with a 15-20 fold reduction in electron transfer rate constants observed in highly constrained peptides [14].
The flexibility requirements for biological activity vary significantly among different peptide classes [15]. Antimicrobial peptides, for example, require sufficient flexibility to adapt to membrane environments while maintaining structural integrity for pore formation [15]. The optimal balance between rigidity and flexibility depends on the specific biological mechanism and target interaction.
Protease Resistance Mechanisms
Non-natural amino acids confer protease resistance through multiple mechanisms. The altered backbone geometry of β-amino acids creates substrates that are not recognized by natural proteases, which have evolved specifically to cleave α-peptide bonds [5] [7]. Even when individual β-amino acids are incorporated into otherwise natural sequences, the local structural perturbations can be sufficient to prevent enzyme recognition [5] [11].
The incorporation of D-amino acids provides resistance through stereochemical incompatibility with natural proteases [11]. Complete substitution of all L-lysine and L-arginine residues with D-amino acids can provide remarkable stability, though this approach may compromise biological activity [11]. More selective incorporation of D-amino acids at specific positions can achieve improved stability while maintaining activity [11].
Quantitative Stability Improvements
The degree of metabolic stability enhancement varies significantly based on the specific modification employed and the target enzyme system. Head-to-tail cyclization typically provides 10-100 fold improvements in half-life [1] [2], while N-methylation can enhance stability by 10-200 fold depending on the number and position of modifications [2] [12]. Beta-amino acid incorporation shows more variable effects, with 3-20 fold improvements commonly observed [5] [6].
The context-dependence of these improvements necessitates careful optimization for each specific peptide system. Factors such as the target protease, peptide sequence, and biological environment all influence the effectiveness of particular modifications [13] [11]. Systematic evaluation of multiple modification strategies is often required to achieve optimal results [13] [11].
The design of selective α1β1 integrin antagonists requires careful preservation of essential pharmacophore elements while incorporating structural modifications that enhance drug-like properties. The α1β1 integrin represents a particularly challenging target due to its high degree of sequence and structural similarity to other integrin subtypes.
Essential Binding Elements
The α1β1 integrin recognition sequence centers around the KTS (Lysine-Threonine-Serine) motif, which differs from the more commonly targeted RGD (Arginine-Glycine-Aspartic acid) sequence found in other integrin subtypes [16] [17]. The KTS motif interacts specifically with the α1-I domain, a 200 amino acid insert that distinguishes collagen-binding integrins from other family members [17] [18].
Structural analysis of α1β1 integrin-peptide complexes has revealed that the lysine residue forms critical electrostatic interactions with negatively charged residues in the binding pocket [16] [17]. The threonine residue provides hydrogen bonding capability, while the serine residue contributes additional polar interactions [16] [17]. Modification of any of these residues typically results in significant loss of binding affinity and selectivity [16] [17].
The spatial arrangement of these pharmacophore elements is critical for optimal binding [16] [17]. The KTS motif must be presented in a specific geometric orientation to achieve complementarity with the α1-I domain binding site [16] [17]. This requirement has important implications for the design of conformationally constrained analogues [16] [17].
Selectivity Determinants
The selectivity of α1β1 integrin ligands depends on subtle structural differences between the various integrin subtypes [19] [18]. The α1-I domain contains unique structural features that distinguish it from other integrin family members, including specific residues that contact the KTS motif [19] [18]. Understanding these selectivity determinants is crucial for designing ligands that do not cross-react with other integrin subtypes [19] [18].
Comparative analysis of integrin binding sites has revealed that the α1β1 integrin binding pocket is more restrictive than those of other family members [19] [18]. This restriction arises from specific amino acid substitutions in the α1-I domain that create a more constrained binding environment [19] [18]. These differences can be exploited in ligand design to achieve high selectivity [19] [18].
MABA Incorporation
The incorporation of meta-aminobenzoic acid (MABA) residues represents a successful strategy for enhancing both metabolic stability and binding affinity of KTS-containing peptides [16] [17]. MABA residues introduce aromatic character while maintaining appropriate spacing and electronic properties for integrin binding [16] [17]. Studies have shown that strategic placement of MABA residues can improve binding affinity while dramatically enhancing proteolytic resistance [16] [17].
The optimal number and positioning of MABA residues has been systematically investigated [16] [17]. Incorporation of 1-3 MABA residues around the KTS pharmacophore provides the best balance of activity and stability [16] [17]. The most potent analogues contain MABA residues at positions that maintain the critical pharmacophore geometry while providing steric protection against proteolytic degradation [16] [17].
Molecular dynamics simulations have provided insights into the conformational effects of MABA incorporation [16] [17]. MABA-containing peptides adopt more compact conformations and show reduced conformational flexibility compared to all-natural analogues [16] [17]. This rigidification contributes to both enhanced binding affinity and improved metabolic stability [16] [17].
Cyclic Constraint Approaches
The development of cyclic α1β1 integrin antagonists has focused on maintaining the essential KTS pharmacophore while introducing constraints that enhance stability and selectivity [19] [20]. Various cyclization strategies have been evaluated, including head-to-tail cyclization, side-chain-to-side-chain bridges, and incorporation of non-natural linking residues [19] [20].
The most successful cyclic analogues maintain the KTS motif in a conformation that closely mimics the binding mode of linear peptides [19] [20]. Structural studies have shown that excessive constraint can disrupt the optimal pharmacophore geometry, leading to reduced binding affinity [19] [20]. The challenge lies in identifying cyclization strategies that enhance stability without compromising the essential binding interactions [19] [20].
Peptidomimetic Strategies
The development of non-peptidic α1β1 integrin antagonists has employed structure-based design approaches to create small molecule mimetics of the KTS pharmacophore [19] [21]. These efforts have focused on reproducing the key binding interactions while eliminating the peptidic backbone entirely [19] [21]. Success has been achieved with compounds that maintain the essential electrostatic and hydrogen bonding interactions while providing enhanced drug-like properties [19] [21].
The use of constrained scaffolds has proven particularly effective in peptidomimetic design [19] [21]. Rigid frameworks can present the pharmacophore elements in the appropriate spatial arrangement while providing resistance to metabolic degradation [19] [21]. These approaches often result in compounds with improved selectivity profiles compared to peptidic analogues [19] [21].
Binding Affinity Optimization
The optimization of α1β1 integrin binding affinity requires careful attention to both the primary pharmacophore elements and the surrounding structural context [16] [17]. Studies have shown that modifications distant from the KTS motif can significantly influence binding affinity through allosteric effects [16] [17]. The challenge lies in predicting these effects and designing modifications that enhance rather than compromise binding [16] [17].
The role of conformational flexibility in binding affinity has emerged as a critical consideration [16] [17]. While excessive flexibility can lead to entropic penalties upon binding, insufficient flexibility can prevent the conformational adjustments required for optimal receptor interaction [16] [17]. The optimal balance depends on the specific structural context and target binding site [16] [17].
Selectivity Profile Modulation
The achievement of high selectivity for α1β1 integrin over other family members requires exploitation of subtle structural differences between binding sites [19] [18]. Success has been achieved through systematic structure-activity relationship studies that identify modifications that enhance selectivity without compromising binding affinity [19] [18]. These studies have revealed that relatively minor structural changes can have dramatic effects on selectivity profiles [19] [18].
The use of computational modeling has proven valuable in predicting selectivity effects [19] [18]. Molecular docking studies can identify potential cross-reactive binding modes and guide the design of modifications that eliminate unwanted interactions [19] [18]. However, experimental validation remains essential due to the limitations of current computational methods [19] [18].
The spatial arrangement of aromatic residues within peptide sequences profoundly influences both the thermodynamics and kinetics of receptor binding interactions. Aromatic amino acids participate in multiple types of non-covalent interactions, including π-π stacking, edge-to-face contacts, and hydrophobic associations, all of which are highly sensitive to geometric parameters.
Geometric Preferences
Aromatic-aromatic interactions exhibit strong geometric preferences that directly influence binding kinetics [22] [23]. The most stable arrangement for aromatic rings is the edge-to-face geometry, with ring centroids typically separated by 4.5-7.0 Å and dihedral angles approaching 90° [22] [23]. This geometric preference arises from the favorable electrostatic interaction between the electron-rich π-system of one ring and the electron-poor edge of another [22] [23].
The strength of aromatic interactions varies significantly among different amino acid pairs [23]. Tryptophan-phenylalanine pairs exhibit the strongest interactions, contributing approximately 0.9 kcal/mol more stabilization than phenylalanine-phenylalanine pairs and 1.3 kcal/mol more than tyrosine-phenylalanine pairs [23]. This hierarchy reflects the different electronic properties of the aromatic systems and their complementary binding preferences [23].
Dynamic Behavior
Aromatic residues in peptides exhibit complex dynamic behavior that influences binding kinetics [24] [25]. Nuclear magnetic resonance and molecular dynamics studies have revealed that aromatic side chains can undergo rapid reorientation on nanosecond timescales [24] [25]. This dynamic behavior is crucial for binding processes, as it allows aromatic residues to sample different conformations and optimize their interactions with binding partners [24] [25].
The flexibility of aromatic side chains is constrained by their local environment [24] [25]. Residues in structured regions show reduced mobility compared to those in flexible loops or termini [24] [25]. This context-dependence has important implications for the design of peptides with specific binding properties [24] [25].
Association Rate Enhancement
The presence of aromatic residues can dramatically enhance the association rates of peptide-receptor interactions [24] [26]. This acceleration arises from the long-range nature of aromatic interactions, which can guide the initial approach of binding partners and facilitate the formation of encounter complexes [24] [26]. Studies of aromatic residue effects on neurotransmitter receptor binding have shown that these interactions can accelerate association rates by orders of magnitude [24] [26].
The positioning of aromatic residues within the peptide sequence critically influences their effects on binding kinetics [24] [26]. Residues located at the binding interface typically have the most pronounced effects, while those in peripheral positions may contribute to binding affinity without significantly affecting kinetics [24] [26]. The optimal positioning depends on the specific receptor structure and binding mode [24] [26].
Dissociation Rate Modulation
Aromatic interactions can also influence the dissociation rates of peptide-receptor complexes [24] [26]. The formation of multiple aromatic contacts can create binding cooperativity that stabilizes the bound state and reduces dissociation rates [24] [26]. This effect is particularly pronounced when aromatic residues form networks of interactions that must be broken simultaneously for dissociation to occur [24] [26].
The temporal stability of aromatic interactions influences their effects on dissociation kinetics [24] [26]. Interactions that are stable on the timescale of the dissociation process provide more effective stabilization than those that are rapidly formed and broken [24] [26]. This principle has important implications for the design of peptides with specific binding kinetics [24] [26].
Structural Rigidification
The formation of aromatic interaction networks can significantly rigidify peptide structures, leading to enhanced binding specificity [27] [28]. This rigidification arises from the geometric constraints imposed by optimal aromatic stacking arrangements [27] [28]. Studies have shown that aromatic interactions can induce specific secondary structures and stabilize particular conformations [27] [28].
The degree of rigidification depends on the number and arrangement of aromatic residues [27] [28]. Multiple aromatic residues can form cooperative networks that provide substantial conformational constraints [27] [28]. However, excessive rigidity can impair binding by preventing the conformational adjustments required for optimal receptor interaction [27] [28].
Chiral Effects
Recent investigations have revealed that aromatic interactions can influence the chirality of peptide assemblies [27] [28]. The directional preferences of aromatic stacking can induce specific handedness in peptide structures, which may be important for receptor recognition [27] [28]. This effect is particularly pronounced in peptides containing multiple aromatic residues that can form extended interaction networks [27] [28].
The relationship between aromatic interactions and peptide chirality has implications for both natural and synthetic peptide design [27] [28]. Understanding these effects can provide new strategies for controlling peptide structure and function [27] [28].
Rational Design Approaches
The optimization of aromatic residue arrangements requires consideration of both local and global structural effects [29] [25]. Computational methods can be employed to predict optimal positioning and identify arrangements that maximize favorable interactions while minimizing unfavorable contacts [29] [25]. These approaches must account for the dynamic nature of aromatic interactions and their sensitivity to environmental conditions [29] [25].
Experimental validation of computational predictions remains essential due to the complexity of aromatic interaction networks [29] [25]. Systematic mutagenesis studies can identify the contributions of individual aromatic residues and validate predicted interaction patterns [29] [25]. These studies often reveal unexpected cooperative effects and context-dependent behaviors [29] [25].
Synthetic Modifications
The incorporation of non-natural aromatic residues provides additional opportunities for optimizing binding kinetics [30] [31]. Fluorinated aromatic residues can modulate the electronic properties of π-π interactions, potentially enhancing binding affinity and specificity [30] [31]. These modifications can also influence the conformational preferences of peptides and their dynamic behavior [30] [31].
Side-chain constrained aromatic residues offer another approach for controlling spatial orientation effects [31]. These residues can restrict the conformational freedom of aromatic side chains, potentially leading to more predictable binding behavior [31]. The design of such residues requires careful consideration of the geometric requirements for optimal binding [31].
The strategic use of aromatic residues in peptide design represents a powerful approach for modulating binding kinetics and specificity. Success requires understanding the fundamental principles governing aromatic interactions and their effects on peptide structure and dynamics. The continued development of both computational and experimental methods will enhance our ability to harness these interactions for therapeutic applications.